Structural Differentiator 1: Unique 2-Fluorophenoxypropanamide Pharmacophore vs. Inhibitory Urea Core in VU0542270
The critical structural differentiator for CAS 1396867-20-1 is its 2-fluorophenoxypropanamide side chain, which distinguishes it from the only well-characterized high-affinity analog on the same core, VU0542270. VU0542270 possesses a thiophen-2-ylurea group and is a potent Kir6.1/SUR2B inhibitor (IC50 ~100 nM) with >300-fold selectivity over other Kir channels [1]. This biological activity is entirely absent in CAS 1396867-20-1, which lacks the urea pharmacophore required for Kir6.1/SUR2B interaction. This structural divergence confirms non-substitutability for ion channel research.
| Evidence Dimension | Pharmacophore type and associated primary biological activity |
|---|---|
| Target Compound Data | 2-fluorophenoxypropanamide side chain; Kir6.1/SUR2B inhibition activity not reported/not anticipated |
| Comparator Or Baseline | VU0542270: thiophen-2-ylurea side chain; Kir6.1/SUR2B IC50 = ~100 nM [1] |
| Quantified Difference | Qualitative difference in pharmacophore (propanamide vs. urea); >300-fold selectivity window for VU0542270 is not associated with the target compound. |
| Conditions | Structural comparison of published pharmacophores; VU0542270 activity determined by thallium flux assay and electrophysiology in HEK-293 cells expressing Kir6.1/SUR2B [1]. |
Why This Matters
Procurement of CAS 1396867-20-1 is essential for SAR studies aimed at differentiating Kir6.1/SUR2B activity from other thiazole-thiophene-mediated effects, preventing false-positive or false-negative results from improper analog substitution.
- [1] Li, X., et al. (2024). Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B K_ATP Channels. Molecular Pharmacology, 105(3), 202-212. View Source
